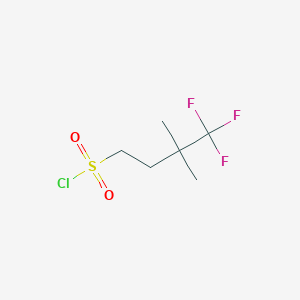
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butane backbone, with a sulfonyl chloride functional group at the first carbon atom. This compound is of interest in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride typically involves the fluorination of a precursor molecule followed by the introduction of the sulfonyl chloride group. One common method is the reaction of 4,4,4-trifluoro-3,3-dimethylbutane with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process requires careful temperature and pressure control to ensure the safety and efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with bases such as triethylamine, are typically employed.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Alcohols or amines
Substitution: Various functionalized derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride finds applications in several fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be employed in biochemical studies to modify biomolecules and investigate their properties.
Industry: Its reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its trifluoromethyl groups, which impart high stability and reactivity. Similar compounds include:
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl fluoride: Similar structure but with a fluoride instead of chloride.
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonic acid: A related compound where the sulfonyl chloride is fully oxidized to a sulfonic acid.
These compounds share the trifluoromethyl groups but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O2S/c1-5(2,6(8,9)10)3-4-13(7,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFZSHOTWMHPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-4-methyl-1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903198.png)
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2903199.png)
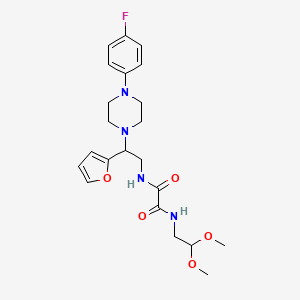
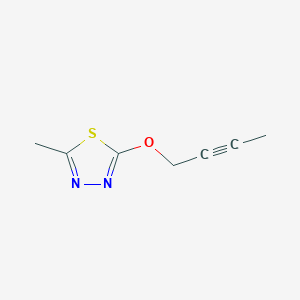
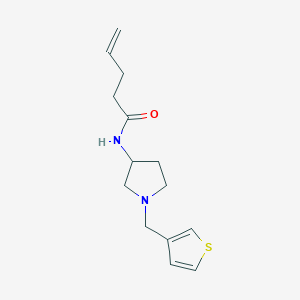
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2903209.png)
![1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2903212.png)
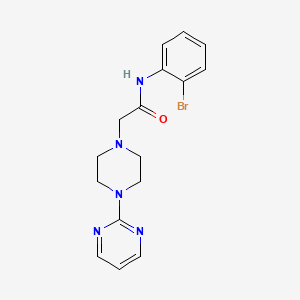
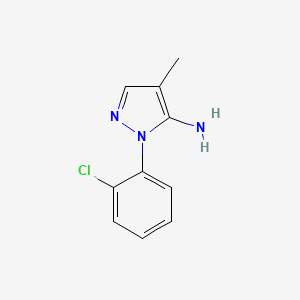
![3-benzyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2903217.png)
![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
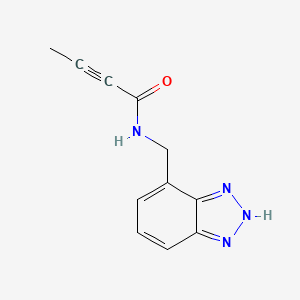
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
